molecular formula C14H14N2O2S2 B1296355 Ethyl 2-(methylsulfanyl)-4-(phenylsulfanyl)-5-pyrimidinecarboxylate CAS No. 15400-47-2

Ethyl 2-(methylsulfanyl)-4-(phenylsulfanyl)-5-pyrimidinecarboxylate

Cat. No. B1296355
CAS RN: 15400-47-2
M. Wt: 306.4 g/mol
InChI Key: SEBXWBXFUJLMHT-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative, which is a type of organic compound that is often found in many important biological molecules, such as DNA, RNA, and many pharmaceuticals. The presence of sulfanyl groups (-SH) and a carboxylate ester group (-COO-) suggest that it might have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The sulfanyl groups and the ester group would be attached to this ring .


Chemical Reactions Analysis

As an organic compound, this molecule would be expected to undergo various types of chemical reactions characteristic of its functional groups. For example, the sulfanyl groups might be oxidized, and the ester group could undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfanyl groups might make it more polar, and the ester group could potentially make it more reactive .

Scientific Research Applications

Synthesis and Crystal Structure

Research on derivatives related to Ethyl 2-(methylsulfanyl)-4-(phenylsulfanyl)-5-pyrimidinecarboxylate primarily focuses on their synthesis, crystal structure, and potential biological activities. For instance, Stolarczyk et al. (2018) synthesized novel 5-methyl-4-thiopyrimidine derivatives starting from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate. These compounds exhibited varying cytotoxic activities against cancer cell lines, suggesting a structural basis for biological activity modulation (Stolarczyk et al., 2018).

Biological Activities

The derivatives have been explored for their biological activities, including cytotoxic effects against cancer cells and potential as antimicrobial agents. The modification of the pyrimidine ring, such as in the case of ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate, affects their supramolecular aggregation and could influence their biological activities through interactions with biological molecules (Suresh et al., 2007).

Antimycobacterial Potential

Notably, some derivatives have shown promising antimycobacterial activity. Raju et al. (2010) discovered that certain tetrahydro-pyridine and pyridine derivatives exhibit significant inhibition against Mycobacterium tuberculosis, highlighting the therapeutic potential of these compounds in treating tuberculosis (Raju et al., 2010).

Antioxidant and Radioprotective Activities

Additionally, the compounds have been investigated for their antioxidant and radioprotective properties, suggesting their potential in mitigating oxidative stress and protecting against radiation-induced damage. For example, Mohan et al. (2014) synthesized a novel pyrimidine derivative exhibiting in vitro antioxidant activity and in vivo radioprotection in Drosophila melanogaster, indicating its potential application in radiation therapy (Mohan et al., 2014).

Chemical Kinetics and Mechanistic Studies

Research has also delved into the kinetics and mechanism of reactions involving these compounds, such as the study by Padmini et al. (2016), which examined the oxidation kinetics of Ethyl-2-(methylthio) pyrimidine 5-carboxylate. Such studies contribute to a deeper understanding of the chemical behavior and potential applications of these compounds in various fields, including pharmaceuticals and synthetic chemistry (Padmini et al., 2016).

Safety And Hazards

Like many organic compounds, this molecule could potentially be hazardous. It might be flammable, and it could potentially be harmful or irritating if ingested, inhaled, or if it comes into contact with the skin .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be of interest in fields such as medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

ethyl 2-methylsulfanyl-4-phenylsulfanylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S2/c1-3-18-13(17)11-9-15-14(19-2)16-12(11)20-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBXWBXFUJLMHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1SC2=CC=CC=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70304289
Record name 7N-516S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(methylsulfanyl)-4-(phenylsulfanyl)-5-pyrimidinecarboxylate

CAS RN

15400-47-2
Record name NSC165306
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165306
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7N-516S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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